A beta-adrenergic antagonist used in the treatment of hypertension, angina pectoris, arrhythmias, and anxiety.
Oxprenolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-arrhythmic, anti-anginal and antihypertensive activities. Oxprenolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, oxprenolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
Oxprenolol
CAS No.: 6452-71-7
Cat. No.: VC0538406
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 6452-71-7 |
---|---|
Molecular Formula | C15H23NO3 |
Molecular Weight | 265.35 g/mol |
IUPAC Name | 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol |
Standard InChI | InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3 |
Standard InChI Key | CEMAWMOMDPGJMB-UHFFFAOYSA-N |
SMILES | CC(C)NCC(COC1=CC=CC=C1OCC=C)O |
Canonical SMILES | CC(C)NCC(COC1=CC=CC=C1OCC=C)O |
Appearance | Solid powder |
Chemical Structure and Pharmacological Profile
Oxprenolol (chemical formula: ) is a lipophilic phenoxypropanolamine derivative. Its structure enables penetration of the blood-brain barrier, contributing to both therapeutic effects and central nervous system (CNS)-related adverse events . As a racemic mixture, the S-enantiomer exhibits potent beta-blocking activity, while the R-enantiomer contributes minimally to efficacy but may influence side effects .
Mechanism of Action
Oxprenolol competitively inhibits β₁- and β₂-adrenergic receptors, reducing catecholamine-driven increases in heart rate, cardiac output, and blood pressure . Unlike pure antagonists, its partial agonist activity at β₂ receptors mitigates resting bradycardia, a characteristic shared with pindolol . Additionally, it suppresses renin release by blocking β₂ receptors in the juxtaglomerular apparatus, indirectly modulating angiotensin II and aldosterone pathways .
Table 1: Key Pharmacodynamic Properties
Pharmacokinetics and Metabolism
Oxprenolol exhibits moderate oral bioavailability (20–70%) due to significant first-pass metabolism. Hepatic cytochrome P450 2D6 (CYP2D6) converts it to inactive metabolites, primarily glucuronides . Protein binding reaches 80%, with variability observed in inflammatory states due to acute-phase protein fluctuations .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 20–70% |
Half-life (t<sub>½</sub>) | 1–2 hours |
Volume of Distribution | 1.3–2.0 L/kg |
Renal Excretion | <5% unchanged |
Clinical Applications
Hypertension and Angina Pectoris
Oxprenolol lowers blood pressure by reducing cardiac output and peripheral resistance. In a randomized trial comparing oxprenolol (160 mg/day) to oxyfedrine, both agents similarly improved exercise tolerance in angina patients, delaying angina onset by 40% .
Arrhythmias and Anxiety
By suppressing sinoatrial node activity, oxprenolol stabilizes ventricular response in atrial fibrillation . Its CNS penetration also alleviates somatic anxiety symptoms, though this increases risks of fatigue and depression .
Adverse Effects and Contraindications
Common adverse effects include bronchoconstriction (due to β₂ blockade), bradycardia, and CNS disturbances (e.g., insomnia, nightmares) . It is contraindicated in asthma, where non-selective beta-blockers may precipitate fatal bronchospasm .
Table 3: Adverse Effect Incidence
Emerging Research: Cachexia and Stereoselectivity
Recent studies highlight S-oxprenolol’s potential in cancer cachexia. In the Yoshida AH-130 rat model, S-oxprenolol (50 mg/kg/day) reduced mortality (HR: 0.49 vs. placebo) and preserved lean mass, while R-oxprenolol showed minimal efficacy . Mechanistically, S-oxprenolol upregulated anabolic pathways (Akt phosphorylation) and suppressed catabolic markers (TRAF-6, FBXO-40) .
Table 4: Survival Outcomes in Yoshida Model
Treatment (mg/kg/day) | Hazard Ratio (95% CI) |
---|---|
S-Oxprenolol 50 | 0.49 (0.28–0.85) |
R-Oxprenolol 50 | 0.83 (0.38–1.45) |
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